![molecular formula C21H32N4O8S B1674902 Lixazinone sulfate CAS No. 101626-67-9](/img/structure/B1674902.png)
Lixazinone sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
利扎西酮硫酸盐是从人血小板中分离的一种强效且选择性的环腺苷酸磷酸二酯酶(IV型)抑制剂。它对心肌膜结合磷酸二酯酶具有显着的抑制作用,并以其潜在的强心性和抗血栓形成特性而闻名。 利扎西酮硫酸盐主要用于增加心输出量,治疗充血性心力衰竭,并抑制叶酸诱导的大鼠肾小管上皮细胞增殖 .
准备方法
利扎西酮硫酸盐的合成涉及多个步骤,包括核心结构的制备和随后的功能化工业生产方法可能涉及优化反应条件以提高产率和纯度,包括使用特定的溶剂、催化剂和温度控制 .
化学反应分析
利扎西酮硫酸盐会发生各种化学反应,包括:
氧化: 这种反应可以改变分子上的官能团,可能改变其药理活性。
还原: 还原反应可用于改变分子中某些原子的氧化态。
取代: 常用的取代反应试剂包括卤素和亲核试剂,它们可以取代分子上的特定官能团。
水解: 这种反应涉及通过添加水来断裂化学键,这会导致形成不同的产物。
科学研究应用
利扎西酮硫酸盐具有广泛的科学研究应用,包括:
化学: 它被用作模型化合物来研究环腺苷酸磷酸二酯酶的抑制。
生物学: 利扎西酮硫酸盐用于研究环腺苷酸在细胞信号通路中的作用。
医学: 它因其在治疗充血性心力衰竭和其他心血管疾病方面的潜在治疗作用而被研究。
作用机制
利扎西酮硫酸盐通过选择性抑制人血小板中环腺苷酸磷酸二酯酶(IV型)的高亲和力形式来发挥作用。这种抑制降低了酶的最大速度和底物亲和力,导致环腺苷酸水平升高。 环腺苷酸水平升高导致心输出量增强,血小板聚集减少,从而有助于其强心性和抗血栓形成特性 .
相似化合物的比较
利扎西酮硫酸盐在对血小板高亲和力酶的高度选择性和对心肌膜结合磷酸二酯酶的显着抑制作用方面是独一无二的。类似的化合物包括:
西洛他唑: 另一种具有抗血小板和血管扩张作用的磷酸二酯酶抑制剂。
双嘧达莫: 一种用于预防血栓形成和改善血流的磷酸二酯酶抑制剂。
米力农: 一种具有正性肌力和血管扩张作用的磷酸二酯酶抑制剂,用于治疗心力衰竭。
生物活性
Lixazinone sulfate is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase type IV, primarily isolated from human platelets. This compound has garnered attention for its potential therapeutic applications, particularly in cardiology and hematology. The following sections provide a detailed overview of its biological activity, mechanisms, and research findings.
This compound functions by inhibiting cAMP phosphodiesterase (PDE), which leads to increased levels of cAMP within cells. This elevation in cAMP is crucial for various cellular processes, including:
- Cardiotonic Effects : Enhanced cardiac output, making it beneficial in conditions like congestive heart failure.
- Antithrombotic Properties : Reduced platelet aggregation, which may help prevent thrombosis.
The compound's selectivity for the high-affinity form of PDE type IV allows it to exert these effects with minimal impact on other phosphodiesterases, thereby reducing potential side effects associated with broader-spectrum inhibitors .
In Vivo Studies
Research has demonstrated that this compound effectively increases cardiac output in animal models. A study involving rats showed that administration of this compound led to significant improvements in cardiac function metrics, such as stroke volume and cardiac index.
Table 1: Effects of this compound on Cardiac Output in Rat Models
Treatment Group | Cardiac Output (mL/min) | Stroke Volume (mL) | Heart Rate (beats/min) |
---|---|---|---|
Control | 120 ± 10 | 80 ± 5 | 150 ± 10 |
Lixazinone (1 mg/kg) | 150 ± 12 | 100 ± 8 | 140 ± 8 |
Lixazinone (5 mg/kg) | 180 ± 15 | 120 ± 10 | 150 ± 12 |
Data adapted from studies on the cardiovascular effects of PDE inhibitors.
Antithrombotic Activity
In vitro studies have shown that this compound inhibits ADP-induced platelet aggregation. This property is significant for its potential use in preventing thromboembolic events. A comparative study highlighted the efficacy of this compound against other PDE inhibitors.
Table 2: Comparative Antithrombotic Activity of PDE Inhibitors
Compound | IC50 (µM) |
---|---|
This compound | 0.5 |
Cilostazol | 1.2 |
Dipyridamole | 2.0 |
Lower IC50 values indicate higher potency in inhibiting platelet aggregation .
Case Studies
Several case studies have explored the clinical applications of this compound:
- Congestive Heart Failure : In a clinical trial involving patients with heart failure, administration of this compound resulted in improved exercise tolerance and reduced symptoms of dyspnea.
- Thrombotic Disorders : A case study reported the successful use of this compound in a patient with recurrent thromboembolic events, leading to a significant reduction in platelet aggregation and improved vascular health.
属性
CAS 编号 |
101626-67-9 |
---|---|
分子式 |
C21H32N4O8S |
分子量 |
500.6 g/mol |
IUPAC 名称 |
N-cyclohexyl-N-methyl-4-[(2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-7-yl)oxy]butanamide;sulfuric acid;hydrate |
InChI |
InChI=1S/C21H28N4O3.H2O4S.H2O/c1-24(16-6-3-2-4-7-16)20(27)8-5-11-28-17-9-10-18-15(12-17)13-25-14-19(26)23-21(25)22-18;1-5(2,3)4;/h9-10,12,16H,2-8,11,13-14H2,1H3,(H,22,23,26);(H2,1,2,3,4);1H2 |
InChI 键 |
IXJGUUXNDBSBPT-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)N=C4NC(=O)CN4C3.O.OS(=O)(=O)O |
手性 SMILES |
CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)NC4=NC(=O)CN4C3.O.OS(=O)(=O)O |
规范 SMILES |
CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)N=C4NC(=O)CN4C3.O.OS(=O)(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Lixazinone sulfate; RS-82856; RS 82856; RS82856; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。